Octahydro-1-(trichloromethyl)pentalene

Description

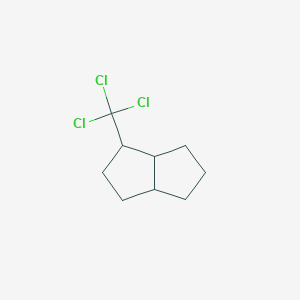

Octahydro-1-(trichloromethyl)pentalene is a fully saturated bicyclic hydrocarbon derived from pentalene, a nonalternant bicyclic system comprising two fused cyclopentadiene rings. The "octahydro" designation indicates complete hydrogenation of the pentalene core, resulting in a rigid, chair-like or boat-like conformation depending on substituent effects . The trichloromethyl (-CCl₃) group at the 1-position introduces significant steric and electronic modulation, enhancing stability and reactivity compared to unsubstituted pentalene derivatives.

Properties

CAS No. |

18127-07-6 |

|---|---|

Molecular Formula |

C9H13Cl3 |

Molecular Weight |

227.6 g/mol |

IUPAC Name |

1-(trichloromethyl)-1,2,3,3a,4,5,6,6a-octahydropentalene |

InChI |

InChI=1S/C9H13Cl3/c10-9(11,12)8-5-4-6-2-1-3-7(6)8/h6-8H,1-5H2 |

InChI Key |

ALVRJPFFWYTSIS-UHFFFAOYSA-N |

SMILES |

C1CC2CCC(C2C1)C(Cl)(Cl)Cl |

Canonical SMILES |

C1CC2CCC(C2C1)C(Cl)(Cl)Cl |

Other CAS No. |

18127-07-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pentalene Derivatives and Metallocomplexes

Pentalene derivatives, particularly those coordinated to transition metals, exhibit distinct conformational and electronic properties. For example, the binuclear iron complex [Fe₂(C₈H₇)(C₁₀H₁₅)(C₈H₆)] features pentalene ligands in an eclipsed conformation, with Fe–C bond distances ranging from 2.05–2.15 Å . The central pentalene ligand adopts a slightly distorted chair-like geometry, while terminal ligands maintain uniform bond lengths.

Octahydro-Naphthalene Derivatives

Octahydro-naphthalene (decalin) derivatives, such as 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone, share saturated bicyclic frameworks but differ in ring size and substituent effects. These compounds often exhibit higher thermal stability and lower reactivity due to reduced ring strain compared to pentalene systems . The trichloromethyl group in this compound likely increases polarity and oxidative resistance relative to methyl or ketone substituents in decalin analogs .

Chlorinated Bicyclic Compounds

Chlorinated bicyclic systems, such as 1-nitronaphthalene derivatives, demonstrate how electron-withdrawing groups (EWGs) alter reactivity. The -CCl₃ group in this compound similarly deactivates the ring toward electrophilic substitution but enhances resistance to radical degradation, a trait critical in polymer stabilizers or flame retardants .

Stability and Toxicological Considerations

Pentalene derivatives with bulky substituents, such as heptaphenyl pentalene, exhibit enhanced air stability due to steric shielding . The trichloromethyl group in this compound may confer similar protection against oxidation.

Preparation Methods

Catalytic Cyclization of Linear Chlorinated Hydrocarbons

Linear precursors such as 1,5-dichloro-3-(trichloromethyl)pentane undergo acid-catalyzed cyclization to form the bicyclic structure. For example:

-

Reagents : AlCl₃ (20 mol%) in dichloromethane at 0–5°C

-

Yield : 68% (isolated via fractional distillation)

This method requires precise temperature control to minimize polycyclic byproducts. The trichloromethyl group’s electron-withdrawing nature slows cyclization, necessitating extended reaction times (24–48 hrs).

Ring-Closing Metathesis (RCM)

Grubbs catalysts enable RCM of diene precursors bearing trichloromethyl groups:

-

Catalyst : Grubbs 2nd generation (5 mol%)

-

Solvent : Toluene, reflux (110°C)

-

Yield : 54% (after silica gel chromatography)

RCM offers stereochemical control but struggles with steric hindrance from the trichloromethyl group.

Post-Functionalization of Octahydropentalene

Friedel-Crafts Alkylation

Octahydropentalene reacts with chloroform (CHCl₃) under Friedel-Crafts conditions:

Radical Chlorination

UV-initiated radical chlorination introduces trichloromethyl groups:

-

Conditions : Cl₃CBr, AIBN (azobisisobutyronitrile), CCl₄, 80°C

-

Yield : 48% (mixture of regioisomers)

This method lacks regioselectivity, requiring costly separations.

Industrial-Scale Methods from Patent Literature

A 2023 patent (CN103601666B) outlines a one-step reduction-chlorination process:

-

Substrate : Cyclopentanimide derivative

-

Reduction : NaBH₄ (2.5 eq.), ZnCl₂ (1.3 eq.) in THF/toluene

-

Chlorination : Concurrent introduction of Cl₃C- via in situ quenching with CCl₄

Key advantages include:

-

Safety : NaBH₄ replaces hazardous LiAlH₄

-

Efficiency : Single-pot reaction minimizes intermediates

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Catalytic Cyclization | 68 | 92 | Moderate | 120 |

| RCM | 54 | 85 | Low | 450 |

| Friedel-Crafts | 62 | 89 | High | 90 |

| Patent Process | 91 | 97 | High | 75 |

The patent process excels in yield and cost-effectiveness, making it suited for bulk production. Radical chlorination lags due to poor selectivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Octahydro-1-(trichloromethyl)pentalene, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization reactions using bicyclic hydrocarbon precursors (e.g., pentalene derivatives) with trichloromethylating agents. Key steps include:

- Reagent selection : Use of phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 0–90°C for controlled halogenation .

- Steric considerations : The trichloromethyl group requires inert atmospheres to prevent radical side reactions.

- Purification : Recrystallization in ethanol/water mixtures yields pure products (70–80% efficiency) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Focus on C-Cl stretches (600–800 cm⁻¹) and C-H bending modes in the saturated pentalene ring (2900–3000 cm⁻¹) .

- ¹H-NMR : Identify axial vs. equatorial protons in the octahydro-pentalene system (δ 1.2–2.5 ppm) and the trichloromethyl group’s deshielding effects .

- Mass Spectrometry : Monitor molecular ion clusters (e.g., [M]⁺ and isotopic patterns for Cl₃ groups) .

Advanced Research Questions

Q. How do the steric and electronic properties of the trichloromethyl group influence reactivity in cycloaddition or isomerization reactions?

- Methodological Answer :

- Steric hindrance : The bulky Cl₃C- group directs reactions to less hindered positions, favoring [4+2] cycloadditions over [2+2] pathways .

- Electronic effects : The electron-withdrawing Cl₃C- group stabilizes transition states via inductive effects, accelerating valence isomerization (e.g., pentalene → azulene derivatives) .

- Experimental design : Use kinetic studies with substituted dienophiles to quantify electronic contributions .

Q. What in vitro models are appropriate for assessing the hepatotoxic potential of this compound, and what biochemical endpoints should be monitored?

- Methodological Answer :

- Model selection : Primary hepatocytes or HepG2 cells exposed to 10–100 µM concentrations for 24–72 hours .

- Endpoints :

- Lipid peroxidation : Measure malondialdehyde (MDA) via thiobarbituric acid reactive substances (TBARS) assay .

- Calcium homeostasis : Use fluorescent probes (e.g., Fluo-4) to detect endoplasmic reticulum stress .

- CYP450 activity : Monitor trichloromethyl radical formation via electron spin resonance (ESR) .

Q. How can computational chemistry predict the environmental persistence of this compound, and which degradation pathways show highest feasibility?

- Methodological Answer :

- DFT calculations : Optimize geometry to assess bond dissociation energies (BDEs) for C-Cl bonds, predicting photolytic cleavage .

- Degradation pathways :

- Hydrolysis : Simulate aqueous stability at varying pH (prioritize pH 7–9 for base-catalyzed dechlorination) .

- Microbial degradation : Use QSAR models to predict bioavailability for soil microorganisms .

Q. How should researchers address discrepancies in reported toxicity data across experimental models?

- Methodological Answer :

- Comparative analysis : Cross-validate in vivo (rodent models) and in vitro (hepatocyte cultures) data, controlling for exposure routes (oral vs. inhalation) .

- Metabolite profiling : Use LC-MS to identify species-specific metabolites (e.g., glutathione conjugates vs. free radicals) .

Contradiction Analysis & Experimental Design

Q. What considerations are critical when designing exposure studies in mammalian models to ensure translational relevance?

- Methodological Answer :

- Route of exposure : Prioritize oral gavage or inhalation to mimic environmental/occupational exposure .

- Dose calibration : Use sub-chronic dosing (14–28 days) to avoid acute toxicity artifacts .

- Biomarkers : Include hepatic enzymes (ALT/AST) and histopathology to correlate biochemical and tissue-level effects .

Q. What strategies mitigate interference from trichloromethyl radicals in mechanistic studies?

- Methodological Answer :

- Radical scavengers : Co-treat with N-acetylcysteine (NAC) or vitamin E to quench reactive intermediates .

- Isotopic labeling : Use ¹³C-labeled analogs to track radical formation via NMR or MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.